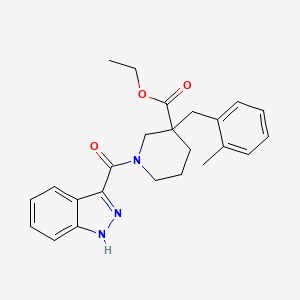![molecular formula C17H20IN3O2 B5975931 2-iodo-6-methoxy-4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol](/img/structure/B5975931.png)
2-iodo-6-methoxy-4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-iodo-6-methoxy-4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol, also known as IPP, is a chemical compound that has gained attention in the field of scientific research due to its potential as a pharmacological tool. This compound has been synthesized using various methods and has shown promising results in various studies.
Mecanismo De Acción
The exact mechanism of action of 2-iodo-6-methoxy-4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol is still not fully understood. However, it is believed to act on the serotonin and dopamine receptors in the brain, which are involved in the regulation of mood and behavior. 2-iodo-6-methoxy-4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol has been shown to increase the levels of certain neurotransmitters in the brain, such as serotonin and dopamine, which may contribute to its pharmacological effects.
Biochemical and Physiological Effects:
2-iodo-6-methoxy-4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters in the brain, such as serotonin and dopamine. It has also been shown to have anti-inflammatory and antioxidant properties. In addition, 2-iodo-6-methoxy-4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol has been shown to have anxiolytic and antidepressant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-iodo-6-methoxy-4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol in lab experiments is that it has been shown to have a high affinity for certain receptors in the brain, which makes it a potential candidate for the treatment of various neurological disorders. Another advantage is that it has been shown to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory diseases.
One of the limitations of using 2-iodo-6-methoxy-4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol in lab experiments is that its mechanism of action is still not fully understood. In addition, its pharmacokinetic properties are not well characterized, which makes it difficult to predict its behavior in vivo.
Direcciones Futuras
There are several future directions that can be explored with regards to 2-iodo-6-methoxy-4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol. One direction is to further investigate its mechanism of action in order to better understand its pharmacological effects. Another direction is to optimize its pharmacokinetic properties in order to improve its efficacy and reduce its toxicity. Additionally, 2-iodo-6-methoxy-4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol can be further explored as a potential candidate for the treatment of various neurological and inflammatory diseases.
Métodos De Síntesis
The synthesis of 2-iodo-6-methoxy-4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol involves the reaction between 2-iodo-6-methoxyphenol and 1-(4-(2-pyridyl)piperazin-1-yl)methanamine. The reaction is carried out in the presence of a catalyst and under specific reaction conditions. The yield of the product can be improved by optimizing the reaction parameters, such as the reaction time, temperature, and the amount of catalyst used.
Aplicaciones Científicas De Investigación
2-iodo-6-methoxy-4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol has been used in various scientific studies as a pharmacological tool. It has been shown to have an affinity for certain receptors in the brain, such as the serotonin and dopamine receptors. This makes it a potential candidate for the treatment of various neurological disorders, such as depression and schizophrenia. 2-iodo-6-methoxy-4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol has also been shown to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory diseases.
Propiedades
IUPAC Name |
2-iodo-6-methoxy-4-[(4-pyridin-2-ylpiperazin-1-yl)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20IN3O2/c1-23-15-11-13(10-14(18)17(15)22)12-20-6-8-21(9-7-20)16-4-2-3-5-19-16/h2-5,10-11,22H,6-9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEUNMZPWWAXTGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)CN2CCN(CC2)C3=CC=CC=N3)I)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20IN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5431620 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]benzamide](/img/structure/B5975848.png)
![2-[1-(4-methylbenzyl)-4-(4-pyridinylmethyl)-2-piperazinyl]ethanol](/img/structure/B5975855.png)
![2-({[2-(4-acetyl-1-piperazinyl)ethyl]amino}methylene)-5-(2-thienyl)-1,3-cyclohexanedione](/img/structure/B5975867.png)
![2-{[(2,4-dimethoxyphenyl)amino]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B5975872.png)
![7-(3-hydroxy-2-pyridinyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5975873.png)
![3-(3-chlorophenyl)-3-(3-hydroxyphenyl)-N-[(6-methyl-2-pyridinyl)methyl]propanamide](/img/structure/B5975876.png)
![N-[4-(aminocarbonyl)phenyl]-2-methyl-3-furamide](/img/structure/B5975891.png)

![7-(4-isopropylbenzyl)-2-[3-(1H-pyrazol-4-yl)propanoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B5975913.png)
![ethyl 1-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-3-(2-phenoxyethyl)-3-piperidinecarboxylate](/img/structure/B5975916.png)
![4-(4-{[({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]methyl}phenyl)-3-butyn-1-ol](/img/structure/B5975920.png)
![4-{[1-(4-oxo-4-{2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}butyl)-1H-tetrazol-5-yl]methyl}morpholine](/img/structure/B5975926.png)
![2-({[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B5975936.png)
![2-[(5-amino-7-hydroxy[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5975937.png)